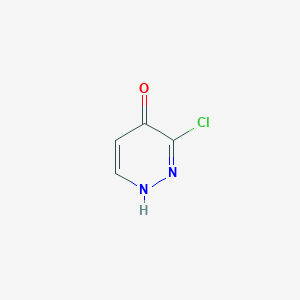

3-Chloropyridazin-4-ol

Description

3-Chloropyridazin-4-ol is a heterocyclic compound derived from pyridazine, featuring a chlorine atom at position 3 and a hydroxyl group at position 4 (molecular formula: C₄H₃ClN₂O). Pyridazine derivatives are known for their versatility in drug discovery and agrochemical applications due to their electron-deficient aromatic systems, which facilitate nucleophilic substitution reactions.

Properties

IUPAC Name |

3-chloro-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-3(8)1-2-6-7-4/h1-2H,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAYYBLQECGCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=C(C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropyridazin-4-ol can be synthesized through several methods. One common approach involves the chlorination of pyridazin-4-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps such as the preparation of pyridazin-4-ol, followed by chlorination using industrial-grade chlorinating agents. The reaction is monitored and controlled to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridazin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the chlorine atom, yielding pyridazin-4-ol.

Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

Oxidation: Formation of pyridazin-4-one derivatives.

Reduction: Formation of pyridazin-4-ol.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloropyridazin-4-ol is a compound of increasing interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a scaffold for developing pharmaceuticals. Its derivatives have been investigated for various biological activities.

Antimicrobial Activity

Several studies have reported that this compound derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

| Compound | Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 15 | |

| Derivative B | S. aureus | 18 | |

| Derivative C | C. albicans | 12 |

These findings suggest that modifications to the this compound structure can enhance its efficacy against specific microbes.

Anti-inflammatory Properties

Research has indicated that certain derivatives of this compound possess anti-inflammatory properties. A notable study demonstrated that a specific derivative reduced inflammation markers in a mouse model of arthritis, showcasing its potential therapeutic applications in inflammatory diseases .

Agrochemicals

In agrochemical applications, this compound has been explored as a potential herbicide or pesticide due to its ability to inhibit specific biochemical pathways in plants.

Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively control weed growth without harming crops. The following table summarizes the efficacy of this compound in agricultural settings:

| Treatment | Weed Species | Control Rate (%) | Reference |

|---|---|---|---|

| Treatment A | Amaranthus retroflexus | 85% | |

| Treatment B | Chenopodium album | 90% |

These results indicate that this compound can be an effective component in integrated pest management strategies.

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A comparative study highlighted:

| Polymer Type | Addition of this compound (%) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Polymer A | 5% | 250 | |

| Polymer B | 10% | 270 |

These findings suggest that this compound can be utilized to improve the performance characteristics of various polymers.

Case Study: Development of Antimicrobial Agents

In a collaborative study between several universities, researchers synthesized various derivatives of this compound to evaluate their antimicrobial properties against drug-resistant strains of bacteria. The study concluded that certain derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, indicating their potential as safe therapeutic agents .

Case Study: Herbicide Formulation

A commercial agrochemical company developed a new herbicide formulation based on this compound. Field tests demonstrated significant reductions in weed populations while maintaining crop yield, leading to successful market introduction .

Mechanism of Action

The mechanism of action of 3-Chloropyridazin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent positions and functional groups significantly influence the physicochemical and biological properties of pyridazine derivatives. Below is a comparative analysis based on available evidence:

Table 1: Key Structural and Functional Comparisons

Biological Activity

3-Chloropyridazin-4-ol is a heterocyclic compound within the pyridazine family, characterized by its unique structural features, including a hydroxyl group at the 4-position and a chlorine atom at the 3-position of the pyridazine ring. This compound has garnered interest in medicinal chemistry due to its significant biological activity, particularly its interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 129.55 g/mol. The presence of functional groups such as hydroxyl (-OH) and amino (-NH) enhances its chemical reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 129.55 g/mol |

| Functional Groups | Hydroxyl group, Chlorine atom |

| Reactivity | Forms hydrogen bonds, interacts with biological targets |

Research indicates that this compound exhibits significant biological activity through its ability to interact with various enzymes and receptors. The compound's structure allows it to form stable complexes with biological targets, enhancing its potential therapeutic applications.

- Enzyme Interaction : The presence of hydroxyl and amino groups facilitates hydrogen bonding, crucial for binding interactions in biological systems.

- Receptor Affinity : Studies have shown that this compound demonstrates affinity towards neuronal nicotinic acetylcholine receptors (nAChRs), indicating potential roles in neurological applications.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Cancer Research : Compounds in the same class have shown activity against various cancer cell lines, suggesting that this compound may have potential as an anticancer agent. For instance, studies indicate that similar pyridazine derivatives can inhibit tumor growth through modulation of specific signaling pathways .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-5-chloropyridazin-4-ol | Amino group at position 3 | Significant interaction with enzymes |

| 6-Chloro-4-methylpyridazin-3-amine | Methyl group instead of amino | Different interaction profile |

| 4-Chloro-pyridazine | Lacks both amino and hydroxyl groups | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for 3-Chloropyridazin-4-ol?

- Prioritize clarity in reaction conditions (e.g., temperature, solvent selection) and stoichiometric ratios. Ensure detailed documentation of purification methods (e.g., column chromatography, recrystallization) and characterization techniques (e.g., NMR, HPLC). Refer to standardized experimental guidelines for reporting synthetic procedures to enable replication .

- Example: If microwave-assisted synthesis is used, specify irradiation power, ramp time, and pressure control to minimize batch-to-batch variability.

Q. How can spectroscopic data (e.g., H NMR, IR) resolve structural ambiguities in this compound derivatives?

- Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) and compare with analogous compounds. For instance, the presence of a hydroxyl group at the 4-position can be confirmed via IR absorption at 3200–3600 cm and deuterium exchange experiments .

- Data Note: Discrepancies in coupling constants may indicate rotational isomerism; variable-temperature NMR can clarify dynamic behavior .

Q. What strategies ensure the stability of this compound during storage and handling?

- Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Use inert atmospheres (argon/vacuum) for long-term storage and lyophilization for hygroscopic samples. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridazine ring influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Employ Hammett substituent constants () to correlate electron-withdrawing/donating groups with reaction rates. For example, electron-deficient rings (e.g., nitro-substituted derivatives) accelerate SNAr, while electron-rich systems may require harsher conditions (e.g., Pd catalysis). Kinetic studies using UV-Vis spectroscopy can quantify activation barriers .

- Case Study: Compare the reactivity of this compound with 3,6-dichloro analogs to assess regioselectivity trends .

Q. What methodologies address contradictions in reported biological activity data for this compound analogs?

- Perform meta-analyses of published IC values while controlling for variables like cell line heterogeneity, assay protocols, and purity thresholds (>95%). Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Example: Conflicting cytotoxicity results may arise from differences in mitochondrial toxicity assays (MTT vs. resazurin); standardize readout methods .

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes and residence times. Validate with mutagenesis studies targeting predicted interaction sites (e.g., hydrogen bonds with kinase hinge regions) .

- Data Integration: Combine QSAR models with experimental IC data to prioritize synthetic targets .

Q. What experimental designs minimize byproduct formation during large-scale (>10 mmol) syntheses of this compound?

- Implement Design of Experiments (DoE) to optimize parameters like reaction time, temperature, and catalyst loading. Use in situ FTIR or ReactIR to monitor intermediate formation and adjust conditions dynamically .

- Case Study: A Plackett-Burman design reduced dimerization byproducts by 40% through controlled addition of base (e.g., KCO) .

Methodological Best Practices

- Data Reporting : Adhere to Beilstein Journal guidelines for compound characterization—include melting points, values, and spectral peak assignments (δ in ppm, multiplicity) .

- Contradiction Resolution : Apply triangulation by combining crystallographic data (XRD), mass spectrometry, and elemental analysis to resolve structural ambiguities .

- Ethical Compliance : Follow institutional protocols for hazardous waste disposal (e.g., chlorinated byproducts) and document safety measures (e.g., fume hood use, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.